molecular formula C20H18ClFN6O B11030974 1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea CAS No. 577767-13-6

1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea

Cat. No.: B11030974
CAS No.: 577767-13-6
M. Wt: 412.8 g/mol
InChI Key: RSCOOZWHHIAVHB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a fluorophenyl group, all linked through a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroaniline with 4,6-dimethyl-2-aminopyrimidine and 2-fluoroaniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-chlorophenyl)amino]methylidene}urea
  • 1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-bromophenyl)amino]methylidene}urea

Uniqueness

1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

577767-13-6

Molecular Formula

C20H18ClFN6O

Molecular Weight

412.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-fluorophenyl)carbamimidoyl]urea

InChI

InChI=1S/C20H18ClFN6O/c1-12-11-13(2)24-18(23-12)27-19(26-17-6-4-3-5-16(17)22)28-20(29)25-15-9-7-14(21)8-10-15/h3-11H,1-2H3,(H3,23,24,25,26,27,28,29)

InChI Key

RSCOOZWHHIAVHB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2F)/NC(=O)NC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2F)NC(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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